N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-5-9(17)7-10/h4-7H,8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSLHJKGQZJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (CAS Number: 897454-03-4) is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 377.39 g/mol. The structure includes a fluorophenyl group and a purine derivative linked via a sulfanylacetamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may function through several mechanisms:
- EGFR Inhibition : The compound may exhibit inhibitory effects on the epidermal growth factor receptor (EGFR), which is often implicated in cancer progression. Studies suggest that targeting EGFR can lead to reduced cell proliferation and increased apoptosis in tumor cells .
- Antioxidant Activity : Some derivatives of purine compounds have shown antioxidant properties that can protect against oxidative stress in cells. This activity is crucial for maintaining cellular health and preventing damage from reactive oxygen species .
- Cell Cycle Regulation : Preliminary data suggest that similar compounds can influence cell cycle progression by modulating key regulatory proteins involved in cell division .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of its reported biological activities:
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the inhibition of EGFR signaling pathways .
- Synergy with Existing Drugs : Research evaluating the compound in combination with established EGFR inhibitors like erlotinib showed enhanced efficacy against resistant cancer cell lines. This suggests potential for developing combination therapies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Fluorine vs. Chlorine Substituents :
- The 3-fluorophenyl group in the target compound may offer superior metabolic stability compared to chlorine analogues (e.g., ), as fluorine’s smaller atomic radius and stronger electronegativity reduce steric hindrance while maintaining electronic effects.
- Chlorophenyl derivatives exhibit distinct crystal packing due to N–H⋯Cl hydrogen bonds, influencing solubility .
A2B) . The 1,3,9-trimethylxanthine core in the target compound mirrors the structure of caffeine derivatives but with enhanced steric bulk, likely reducing off-target effects .
Thioacetamide Linker :
Key Findings:
- Neuroprotection : Compounds with ethyl-linked aromatic substituents (e.g., 3,4-dimethoxyphenyl-ethyl in ) show enhanced blood-brain barrier penetration compared to direct phenyl-linked analogues.
Q & A
Q. What are the key considerations in synthesizing N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide?
Synthesis involves multi-step organic reactions requiring optimization of temperature, solvent choice, and reaction time to maximize yield and purity. Critical steps include sulfanyl group incorporation and fluorophenyl-acetamide coupling. Analytical techniques like NMR and HPLC are essential for monitoring intermediates and final product validation .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and mass spectrometry for molecular weight validation. Computational tools (e.g., density functional theory) can model 3D conformations and predict electronic properties like HOMO-LUMO gaps, which inform reactivity and binding interactions .
Q. What basic biological assays are used to evaluate this compound’s therapeutic potential?
Initial screening includes in vitro assays against target enzymes (e.g., kinases) or cell lines (e.g., cancer, microbial). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices are calculated. Protocols from structurally related sulfanyl-acetamide derivatives suggest using fluorometric or colorimetric readouts for activity quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line heterogeneity, solvent effects). Statistical methods like Design of Experiments (DoE) can identify critical variables (e.g., pH, incubation time) and optimize assay conditions. Meta-analysis of published data using tools like principal component analysis (PCA) helps isolate confounding factors .
Q. What computational strategies predict the compound’s reactivity and metabolic stability?
Quantum chemical calculations (e.g., MESP maps) identify electrophilic/nucleophilic sites, while molecular dynamics simulations model solvent interactions. ADMET predictors (e.g., SwissADME) estimate metabolic pathways and cytochrome P450 interactions. These methods guide structural modifications to enhance stability .
Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?
Advanced process control (APC) integrates real-time HPLC monitoring with feedback loops to adjust parameters (e.g., reagent flow rates, temperature gradients). Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing downstream purification steps .
Q. What methodologies assess the compound’s interaction with biological targets at atomic resolution?
X-ray crystallography or cryo-EM of the compound bound to its target (e.g., a protein active site) provides structural insights. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH), while surface plasmon resonance (SPR) measures on/off rates for kinetic profiling .
Q. How does the fluorophenyl moiety influence the compound’s pharmacokinetic profile?
Comparative studies using deuterated analogs or fluorine-18 labeling track metabolic fate via PET imaging or LC-MS/MS. Fluorine’s electronegativity enhances membrane permeability and bioavailability, which can be validated using Caco-2 cell monolayers or PAMPA assays .
Q. What strategies mitigate photodegradation or hydrolytic instability during storage?
Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) identify degradation pathways. Lyophilization or formulation with cyclodextrins improves shelf life. Computational degradation models (e.g., DFT transition-state analysis) predict vulnerable bonds for targeted stabilization .
Methodological Notes
- Synthesis Optimization : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity) and reduce experimental runs .
- Data Reproducibility : Adopt standardized protocols (e.g., OECD guidelines) for biological assays and share raw data via repositories like Zenodo .
- Structural Analysis : Pair experimental NMR data with computational NMR shift predictors (e.g., ACD/Labs) to validate stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
